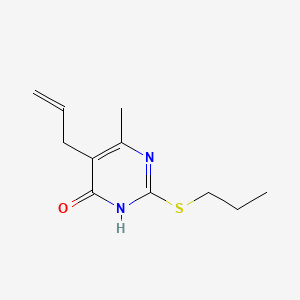
Methyl 6-bromo-8-nitropyrene-2-carboxylate
Übersicht
Beschreibung
Methyl 6-bromo-8-nitropyrene-2-carboxylate is an organic compound that belongs to the class of pyrene derivatives Pyrene derivatives are known for their polycyclic aromatic hydrocarbon structure, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-8-nitropyrene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of pyrene followed by nitration and esterification. The reaction conditions often require the use of bromine or brominating agents, nitric acid for nitration, and methanol for esterification. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters is common in industrial settings. Safety measures are crucial due to the handling of hazardous chemicals like bromine and nitric acid.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-bromo-8-nitropyrene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the bromine atom can result in various substituted pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-8-nitropyrene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to DNA intercalation and fluorescence labeling due to its aromatic structure.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of Methyl 6-bromo-8-nitropyrene-2-carboxylate involves its interaction with molecular targets through its aromatic structure. The compound can intercalate into DNA, affecting its function and stability. Additionally, its bromine and nitro groups can participate in various chemical reactions, influencing its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-bromopyrene-2-carboxylate: Lacks the nitro group, resulting in different chemical properties.
Methyl 8-nitropyrene-2-carboxylate: Lacks the bromine atom, affecting its reactivity and applications.
Methyl 6-amino-8-nitropyrene-2-carboxylate: Contains an amino group instead of a bromine atom, leading to different biological activities.
Eigenschaften
IUPAC Name |
methyl 6-bromo-8-nitropyrene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO4/c1-24-18(21)11-6-9-2-4-12-14(19)8-15(20(22)23)13-5-3-10(7-11)16(9)17(12)13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHFZVLGDXSBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4[N+](=O)[O-])Br)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-(6-hydroxy-9H-purin-9-yl)tetrahydro-3,4-furandiol](/img/structure/B3717649.png)
![5,5-dimethyl-2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione](/img/structure/B3717650.png)
![3-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B3717674.png)

![2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3717692.png)
![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE](/img/structure/B3717697.png)
![2-({2-[4-(BUTAN-2-YLOXY)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3717715.png)

![Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3717722.png)
![8-hydroxy-7-octyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B3717723.png)
![2-[(Benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3717730.png)
![4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE](/img/structure/B3717735.png)
![1-{[3-(nitroamino)-1H-1,2,4-triazol-5-yl]methyl}-4-phenyl-2-pyrrolidinone](/img/structure/B3717743.png)
![2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B3717744.png)
